molecular formula C18H20FN2O4PS B11400919 Diethyl {5-[(4-fluorobenzyl)amino]-2-(thiophen-2-yl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(4-fluorobenzyl)amino]-2-(thiophen-2-yl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11400919
M. Wt: 410.4 g/mol
InChI Key: CPIZHJLKXROYQH-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves the use of thiophene derivatives and coupling reactions.

    Attachment of the fluorophenyl group: This can be done using nucleophilic substitution reactions with fluorobenzene derivatives.

    Phosphonate ester formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the thiophene and oxazole rings contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE
  • DIETHYL (5-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE

Uniqueness

DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C18H20FN2O4PS

Molecular Weight

410.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine

InChI

InChI=1S/C18H20FN2O4PS/c1-3-23-26(22,24-4-2)18-17(20-12-13-7-9-14(19)10-8-13)25-16(21-18)15-6-5-11-27-15/h5-11,20H,3-4,12H2,1-2H3

InChI Key

CPIZHJLKXROYQH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CS2)NCC3=CC=C(C=C3)F)OCC

Origin of Product

United States

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